Ganoderiol A
Overview
Description
Ganoderiol A is a bio-active sterol isolated from Ganoderma lucidum . It is a lanostane-type triterpenoid with the molecular formula C30H50O4 .
Synthesis Analysis
Ganoderiol A is a secondary metabolite produced by Ganoderma lucidum . The biosynthesis pathway of Ganoderiol A involves the mevalonate pathway . The genes involved in the biosynthesis pathway have been cloned and characterized . The expression of these genes is closely related to the impact of environmental factors .Molecular Structure Analysis
The molecular structure of Ganoderiol A is characterized by its molecular formula C30H50O4 . It has an average mass of 474.716 Da and a monoisotopic mass of 474.370911 Da .Chemical Reactions Analysis
While specific chemical reactions involving Ganoderiol A are not detailed in the retrieved papers, it is known that Ganoderiol A is a part of the triterpenes group of compounds, which are known for their significant role in immune regulation and other biological activities .Physical And Chemical Properties Analysis
Ganoderiol A has a molecular formula of C30H50O4, an average mass of 474.716 Da, and a monoisotopic mass of 474.370911 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Scientific Research Applications
Anti-HIV Properties : Ganoderiol A has shown moderate activity as an inhibitor against HIV-1 protease, which is crucial for the replication of the HIV virus (El-mekkawy et al., 1998).
Anti-Cancer Effects : Studies have reported that Ganoderiol A can induce senescence in cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been found effective in inducing growth arrest in HepG2 liver cancer cells (Chang et al., 2006). Additionally, Ganoderiol A-enriched extracts have shown to suppress migration and adhesion of breast cancer cells, which are critical steps in cancer metastasis (Wu et al., 2013).
Neuroprotective Effects : Ganoderma, the source of Ganoderiol A, has been studied for its neuroprotective effects. These include modulation of neurogenesis and therapeutic effects on neurological diseases such as Alzheimer's and epilepsy (Zhao et al., 2019).
Immunomodulatory Properties : Ganoderma has been identified as having significant immunomodulatory effects, which could potentially be attributed to compounds like Ganoderiol A. This includes the regulation of immune cells, which is important in the context of cancer immunotherapy (Cao et al., 2018).
Antioxidative and Radical-Scavenging Effects : Ganoderma, including its constituents like Ganoderiol A, has shown antioxidative properties, contributing to its potential in cancer prevention and treatment (Gao & Zhou, 2003).
Safety And Hazards
While specific safety data for Ganoderiol A was not found in the retrieved papers, it is generally recommended to handle Ganoderiol A with care, avoiding inhalation and contact with skin, eyes, and clothing . It is also recommended to use personal protective equipment such as chemical-resistant rubber gloves and chemical safety goggles .
Future Directions
Future research could focus on further elucidating the biosynthesis pathway and regulation of Ganoderiol A . Additionally, more comprehensive clinical research, particularly focused on determining toxic doses and potential side effects, is crucial to establish the potential of Ganoderiol A as a therapeutic agent .
properties
IUPAC Name |
(3S,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23-25,31-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,24+,25+,27-,28-,29+,30?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEFPSOTFFVAQJ-OBGNTNONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ganoderiol A | |
CAS RN |
106518-61-0 | |
Record name | Ganoderiol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106518610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GANODERIOL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH91L4SN2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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